1-(2-Bromoethyl)-2-(chloromethyl)benzene
Description
1-(2-Bromoethyl)-2-(chloromethyl)benzene is a halogenated aromatic compound featuring a bromoethyl (-CH₂CH₂Br) group at position 1 and a chloromethyl (-CH₂Cl) group at position 2 on the benzene ring. This compound is likely synthesized via alkylation or substitution reactions involving halogenated precursors, as seen in related syntheses (e.g., using 1,2-bis(chloromethyl)benzene or bromoethyl derivatives) . Its dual functional groups make it a versatile intermediate in organic synthesis, particularly in forming complex heterocycles or pharmaceuticals.
Properties
CAS No. |
92636-34-5 |
|---|---|
Molecular Formula |
C9H10BrCl |
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10BrCl/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 |
InChI Key |
JNRKYYMRTLBUNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity: Ortho vs. Para Effects: The proximity of substituents (e.g., 1-bromoethyl and 2-chloromethyl in the target compound) increases steric hindrance compared to para-substituted analogues (e.g., 1-(2-bromoethyl)-4-chlorobenzene). Electron-Withdrawing Groups: Chloromethyl and bromoethyl groups are both electron-withdrawing, directing electrophilic substitutions to meta positions. This contrasts with electron-donating groups like -SCH₃ in 1-(chloromethyl)-2-(methylsulfanyl)benzene, which favor para/ortho reactivity .
Biological Activity: Compounds like 1-(2-bromoethyl)-4-chlorobenzene (4-chlorophenethyl bromide) exhibit antiviral activity against HIV, likely due to the synergistic effects of halogens at specific positions .
Synthetic Utility :
- Alkylation Efficiency : Bromoethyl groups generally exhibit higher leaving-group ability than chloroethyl, making them preferable in SN2 reactions. For example, 1-bromo-2-(2-chloroethyl)benzene achieves 87% yield in bromination routes , while chloromethyl derivatives often require catalysts like KI/K₂CO₃ for efficient alkylation .
- Heterocycle Formation : 1-(Chloromethyl)-2-(methylsulfanyl)benzene is a key precursor for benzo[b]thiophene derivatives via DA-mediated cyclization , whereas bromoethyl analogues are underutilized in such pathways.
Preparation Methods
Alkylation of Benzene Derivatives
A modified Friedel-Crafts approach, as demonstrated in patent WO2015063726A1, utilizes dichloromethane and oxalyl chloride to generate reactive acyl intermediates. For instance, treating 5-bromo-2-chlorobenzoic acid with oxalyl chloride forms an acyl chloride, which subsequently undergoes alkylation with phenetole in the presence of aluminum chloride. While this specific example targets a related compound, the methodology can be adapted by substituting phenetole with ethylene or methylene precursors.
Halogenation Post-Alkylation
Following alkylation, bromine and chlorine are introduced via radical or electrophilic pathways. A two-step halogenation protocol involves:
- Bromination : Using elemental bromine (Br₂) in acetic acid at 40–60°C to brominate the ethyl chain.
- Chlorination : Treating the methyl group with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by dimethylformamide (DMF).
Optimization Notes :
- Excess thionyl chloride (1.2 equivalents) ensures complete chlorination.
- Bromination yields improve under UV light due to enhanced radical initiation.
Anti-Markovnikov Hydrohalogenation of Styrene Derivatives
Anti-Markovnikov addition offers a regioselective route to install halogens on alkenes. This method is particularly effective for generating 2-bromoethyl groups adjacent to aromatic systems.
Reaction Mechanism and Conditions
As detailed in ChemicalBook (CAS 23386-17-6), styrene derivatives undergo hydrochlorination using 2,6-lutidine hydrochloride and 4-methoxythiophenol under blue light (450 nm). The reaction proceeds via a radical chain mechanism, where the hydrogen atom donor (4-methoxythiophenol) stabilizes intermediates, ensuring anti-Markovnikov selectivity.
Procedure :
- Dissolve β-methylstyrene in a CHCl₃/2,2,2-trifluoroethanol (TFE) solvent mixture.
- Add 9-mesityl-10-methylacridinium tetrafluoroborate (photocatalyst) and 2,6-lutidine hydrochloride.
- Irradiate for 48 hours under inert atmosphere.
Yield : 34% for analogous compounds, with scalability limited by photocatalyst cost.
Nucleophilic Halogenation of Diol Precursors
Diol intermediates provide a versatile platform for sequential halogenation. Isochroman (a bicyclic ether) serves as a precursor in this approach, as demonstrated in WO2017/185324A1.
Ring-Opening Halogenation
Treating isochroman with 33% hydrogen bromide in acetic acid at 110°C for 18 hours induces ring opening, yielding 2-(2-bromoethyl)benzyl bromide. Adapting this method to introduce chlorine requires substituting HBr with HCl, though competing side reactions may reduce efficiency.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 18 hours |
| Yield (HBr) | 92% |
| Theoretical Yield (HCl) | ~70% (estimated) |
Coupling Reactions Using Organometallic Catalysts
Transition-metal-catalyzed cross-coupling enables precise construction of the target molecule’s skeleton. The Royal Society of Chemistry’s protocol for synthesizing 1-bromo-2-(chloromethyl)benzene highlights the use of copper iodide (CuI) and organoboronates.
Suzuki-Miyaura Coupling Adaptations
- Borylation : Convert bromoethylbenzene to its boronic ester using 2,2-dimethyl-1,3-propanediol.
- Coupling : React with chloromethylbenzene derivatives under CuI/LiOtBu catalysis.
Conditions :
Yield : ~85% for analogous aryl chlorides.
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield | Scalability | Cost Efficiency | Key Limitations |
|---|---|---|---|---|
| Friedel-Crafts + Halogenation | 60–75% | High | Moderate | Requires harsh conditions |
| Anti-Markovnikov Hydrohalogenation | 34–45% | Low | Low | Photocatalyst expense |
| Diol Halogenation | 70–92% | Moderate | High | Limited to specific precursors |
| Suzuki-Miyaura Coupling | 80–85% | High | Moderate | Sensitive to moisture |
Mechanistic Considerations and Side Reactions
Competing Elimination Pathways
E2 elimination, as described in E2 mechanism studies, poses a risk during halogenation. For example, treatment of 2-bromoethylbenzene with strong bases (e.g., methoxide) may yield styrene derivatives via dehydrohalogenation. Mitigation strategies include:
Steric and Electronic Effects
The ortho-substitution pattern in this compound creates steric hindrance, slowing SN2 reactions at the chloromethyl site. Computational studies suggest that bromine’s polarizability enhances electrophilicity at the adjacent carbon, favoring nucleophilic attack at the bromoethyl group.
Q & A
Q. What are the established synthetic routes for 1-(2-Bromoethyl)-2-(chloromethyl)benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and substitution steps. A common approach is the bromination of 2-(chloromethyl)phenethyl derivatives using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light. Key variables include:
- Temperature: Reactions are often conducted at 0–5°C to control exothermic bromination .
- Catalysts: Radical initiators (e.g., AIBN) improve regioselectivity for bromine addition to the ethyl chain .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s sensitivity to hydrolysis .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR:
- MS: Molecular ion peak at m/z 233.53 (C₉H₁₀BrCl) with fragmentation patterns confirming Br and Cl loss .
- X-ray Crystallography: Used to resolve ambiguities in stereochemistry; bond lengths (e.g., C-Br: 1.94 Å, C-Cl: 1.79 Å) validate electronic effects .
Advanced Research Questions
Q. How does the compound’s dual halogenation (Br/Cl) influence its reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom undergoes Suzuki-Miyaura coupling more readily than chlorine due to lower bond dissociation energy (C-Br: 276 kJ/mol vs. C-Cl: 327 kJ/mol). Example protocol:
Q. How can conflicting data on hydrolysis rates in aqueous vs. nonpolar solvents be resolved?
Methodological Answer: Contradictions arise from solvent polarity and pH:
- In Water: Hydrolysis of the C-Cl bond dominates (half-life: 12 h at pH 7) due to nucleophilic attack by OH⁻.
- In Hexane: C-Br bond cleavage is favored via radical pathways (half-life: 48 h at 25°C).
Resolution Strategy: - Use DFT calculations (B3LYP/6-31G*) to model transition states and identify dominant pathways .
- Validate with kinetic isotope effects (KIE) experiments using deuterated solvents .
Q. What are its applications in synthesizing tricyclic antidepressants?
Methodological Answer: The compound serves as a precursor for dibenzo[b,f]azepines:
Cyclization: Treat with KOtBu in DMF to form the azepine ring .
Functionalization: Introduce amine groups via Buchwald-Hartwig coupling.
Case Study: Synthesis of chlorimipramine analogs achieves 89% enantiomeric excess using chiral ligands (e.g., BINAP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
